(4-Butoxy-benzoylamino)-acetic acid
CAS No.: 51220-55-4
Cat. No.: VC2501874
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51220-55-4 |
---|---|
Molecular Formula | C13H17NO4 |
Molecular Weight | 251.28 g/mol |
IUPAC Name | 2-[(4-butoxybenzoyl)amino]acetic acid |
Standard InChI | InChI=1S/C13H17NO4/c1-2-3-8-18-11-6-4-10(5-7-11)13(17)14-9-12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |
Standard InChI Key | UCEXMJMSILZCHZ-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O |
Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O |
Introduction
Chemical Identity and Structure
(4-Butoxy-benzoylamino)-acetic acid, registered under CAS number 51220-55-4, is an organic compound belonging to the class of N-acylated amino acids. Specifically, it represents a derivative of glycine (aminoacetic acid) where the amino group has been acylated with 4-butoxybenzoic acid . The compound features a para-substituted phenyl ring with a butoxy group in the 4-position and an amide linkage to glycine.
Nomenclature and Identifiers
The compound is known by several names in chemical literature and databases, with variations in nomenclature reflecting different naming conventions:
Identifier Type | Value |
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IUPAC Name | 2-[(4-butoxybenzoyl)amino]acetic acid |
Common Name | (4-Butoxy-benzoylamino)-acetic acid |
Synonyms | 2-[(4-butoxyphenyl)formamido]acetic acid; 2-(4-Butoxybenzamido)acetic acid; N-(4-Butoxybenzoyl)glycine |
CAS Registry Number | 51220-55-4 |
InChIKey | UCEXMJMSILZCHZ-UHFFFAOYSA-N |
European Community (EC) Number | 837-774-1 |
The structure contains three main components: a butoxy group attached to a phenyl ring, an amide bond linkage, and a terminal glycine moiety. This arrangement provides the molecule with both hydrophobic and hydrophilic regions, contributing to its chemical behavior .
Physical and Chemical Properties
The compound exhibits a range of physical and chemical properties that determine its behavior in various environments. These properties are summarized in the following table:
The compound possesses moderately hydrophilic characteristics with a topological polar surface area of 75.6 Ų, suggesting potential water solubility and bioavailability. The presence of both hydrogen bond donors and acceptors enables it to form hydrogen bonds with surrounding molecules, affecting its solubility and interaction potential .
Structural Features and Chemical Reactivity
Key Functional Groups
The molecule contains several key functional groups that determine its chemical reactivity:
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Butoxy Group: A medium-length alkoxy chain providing moderate hydrophobicity
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Aromatic Ring: A para-substituted phenyl group serving as a rigid structural element
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Amide Bond: Connecting the aromatic portion to the glycine moiety
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Carboxylic Acid: Terminal functional group with acidic properties
The carboxylic acid group makes the compound weakly acidic, allowing it to participate in acid-base reactions and form salts with appropriate bases. The amide bond is relatively stable under physiological conditions but can potentially be hydrolyzed by specific enzymes .
Spectroscopic Properties
While specific spectroscopic data for (4-Butoxy-benzoylamino)-acetic acid is limited in the provided sources, its structural features suggest characteristic spectroscopic patterns similar to other N-acylated amino acids:
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IR Spectroscopy: Expected to show characteristic bands for carboxylic acid (≈3400-2400 cm⁻¹, O-H stretch; ≈1700 cm⁻¹, C=O stretch), amide (≈3300 cm⁻¹, N-H stretch; ≈1650 cm⁻¹, C=O stretch), and aromatic ring (≈1600 and 1500 cm⁻¹)
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NMR Spectroscopy: Proton signals for the butoxy chain, aromatic protons, amide NH, and glycine CH₂
GHS Element | Classification |
---|---|
Pictogram | Warning |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Hazard Classes | Skin Irrit. 2 (100%) Eye Irrit. 2A (100%) STOT SE 3 (100%) |
Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501, which outline proper handling, response to exposure, storage, and disposal procedures .
Related Compounds and Structure-Activity Relationships
Structurally Similar Compounds
Several compounds share structural similarities with (4-Butoxy-benzoylamino)-acetic acid:
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N-(4-Butoxybenzoyl)glycine: Considered an alternative name for the same compound
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(4-TERT-BUTYL-BENZOYLAMINO)-ACETIC ACID (CAS: 87015-91-6): A closely related compound where the linear butoxy group is replaced by a tert-butyl group
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(3-Methoxy-benzoylamino)-acetic acid: A related compound with a methoxy substituent at the meta position instead of a butoxy at the para position
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(4-Hexyloxy-benzoylamino)-acetic acid: A homolog with a longer alkoxy chain (hexyloxy instead of butoxy)
Structure-Activity Relationships
Research on related compounds provides insights into potential structure-activity relationships. Studies on N-aryl substituted amino acid derivatives with varying chain lengths in the alkoxy group have shown that:
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The length of the alkoxy chain can significantly affect biological activity
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A linear 6-carbon chain (hexyloxy) was found to be optimal for PPARγ activation in one study
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The steric hindrance and/or hydrophobic nature of the polycarbon chain are important factors for biological activity
These findings suggest that the butoxy group in (4-Butoxy-benzoylamino)-acetic acid may confer specific biological properties, potentially different from its homologs with shorter or longer chains.
Research Context
Studies on similar N-aryl substituted amino acid derivatives have explored their ability to induce adipocyte differentiation through PPARγ activation . These compounds have been investigated for their potential in addressing insulin resistance, obesity, and non-alcoholic fatty liver disease.
The structural features of (4-Butoxy-benzoylamino)-acetic acid suggest it could potentially interact with biological targets similar to those of its structural analogs, making it a compound of interest for structure-activity relationship studies in medicinal chemistry.
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